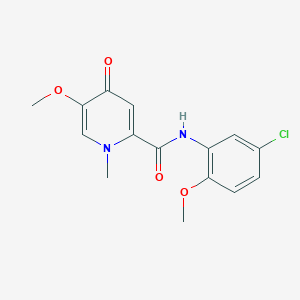
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide is a useful research compound. Its molecular formula is C15H15ClN2O4 and its molecular weight is 322.75. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wirkmechanismus
Mode of Action
Based on its chemical structure, it may interact with its targets through non-covalent interactions such as hydrogen bonding
Pharmacokinetics
The Absorption, Distribution, Metabolism, and Excretion (ADME) properties of F5317-0539 are not well-documented in the literature. Understanding these properties is crucial for predicting the compound’s bioavailability and therapeutic potential. Future studies should focus on characterizing these pharmacokinetic parameters .
Biologische Aktivität
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxo-1,4-dihydropyridine-2-carboxamide, a compound with significant potential in pharmacology, has been the subject of various studies focusing on its biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound has the following molecular formula: C18H17ClN4O. Its structure incorporates a dihydropyridine core, which is known for various biological activities, particularly in cardiovascular and neuropharmacological contexts.
Research indicates that this compound functions as an inhibitor of myeloperoxidase (MPO), an enzyme implicated in inflammatory conditions. MPO catalyzes the production of hypochlorous acid from hydrogen peroxide and chloride ions, contributing to oxidative stress in various diseases. Inhibition of MPO can potentially mitigate inflammation and tissue damage associated with autoimmune disorders and cardiovascular diseases .
Antioxidant Properties
The compound exhibits notable antioxidant activity by inhibiting MPO, which is linked to reduced oxidative stress. In preclinical studies, it demonstrated robust inhibition of plasma MPO activity in lipopolysaccharide-treated cynomolgus monkeys, suggesting its efficacy in reducing inflammatory responses .
Selectivity and Efficacy
This compound has shown high selectivity for MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms. This selectivity is crucial for minimizing side effects while maximizing therapeutic benefits .
Case Studies
- Preclinical Evaluation : A study evaluated the pharmacokinetics and safety of the compound in cynomolgus monkeys after oral administration. Results indicated significant inhibition of MPO activity, supporting its potential as a therapeutic agent against inflammatory diseases .
- Mechanism-Based Inhibition : The compound's mechanism of action involves time-dependent inhibition of MPO through a covalent bond formation, leading to irreversible inactivation. This characteristic makes it a promising candidate for developing long-lasting therapies against diseases mediated by MPO .
Data Summary Table
| Property | Value |
|---|---|
| Molecular Formula | C18H17ClN4O |
| Mechanism of Action | Myeloperoxidase Inhibition |
| Selectivity | High for MPO over other peroxidases |
| Preclinical Efficacy | Significant MPO inhibition |
Eigenschaften
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-5-methoxy-1-methyl-4-oxopyridine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN2O4/c1-18-8-14(22-3)12(19)7-11(18)15(20)17-10-6-9(16)4-5-13(10)21-2/h4-8H,1-3H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPZWSDXIWBTMEN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)NC2=C(C=CC(=C2)Cl)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














